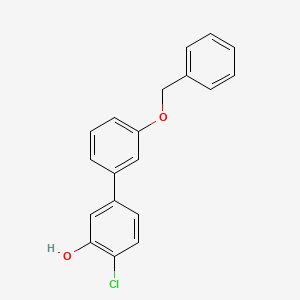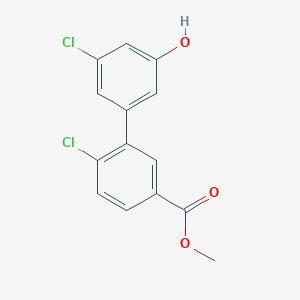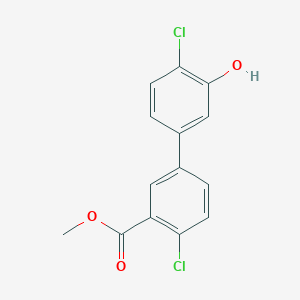
5-(3-Benzyloxyphenyl)-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% (5-BPCP) is a synthetic phenolic compound used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 181-183°C. 5-BPCP is soluble in water, alcohols, and other organic solvents. This compound is used in a variety of research fields, including biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% has a variety of scientific research applications. It is used in the study of the effects of environmental pollutants on plant growth. It is also used in the study of the effects of drugs on the central nervous system. Additionally, it is used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the endocrine system.
Mecanismo De Acción
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% is not fully understood. It is believed to be a strong inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it is believed to act as an agonist at serotonin receptors, which are involved in regulating mood, sleep, and appetite.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce anxiety and depression in animal models. Additionally, it has been found to reduce inflammation and to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% has a variety of advantages and limitations for lab experiments. It is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and can be used in a variety of research applications. However, it is not approved for human use and should only be used in laboratory studies.
Direcciones Futuras
There are several future directions for research involving 5-(3-Benzyloxyphenyl)-2-chlorophenol, 95%. These include further research into its mechanism of action, its effects on various physiological and biochemical processes, and its potential therapeutic applications. Additionally, further research could be conducted into its potential use as an environmental pollutant, its potential toxicity, and its potential interactions with other drugs and compounds. Finally, further research could be conducted into its potential use in drug development and its potential use as a diagnostic tool.
Métodos De Síntesis
5-(3-Benzyloxyphenyl)-2-chlorophenol, 95% is synthesized through a two-step reaction. First, 2-chlorophenol is reacted with benzyl bromide in the presence of sodium hydroxide to form the intermediate, benzyloxy-2-chlorophenol. This intermediate is then reacted with sodium hydroxide to form 5-(3-Benzyloxyphenyl)-2-chlorophenol, 95%.
Propiedades
IUPAC Name |
2-chloro-5-(3-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO2/c20-18-10-9-16(12-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGKCJIFUJNXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686195 |
Source


|
| Record name | 3'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyloxyphenyl)-2-chlorophenol | |
CAS RN |
1261908-86-4 |
Source


|
| Record name | 3'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)








